molecular formula C17H26ClNO B14324214 phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride CAS No. 100427-78-9

phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride

Cat. No.: B14324214
CAS No.: 100427-78-9
M. Wt: 295.8 g/mol
InChI Key: GJNZTVHEBORIDC-UHFFFAOYSA-N
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Description

Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenyl group, and the incorporation of the cyclopentyl group. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring . Additionally, radical cyclization methods can be employed to form the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride has several scientific research applications:

Mechanism of Action

The mechanism by which phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can be compared with other piperidine derivatives and phenyl-containing compounds:

This compound’s unique combination of a piperidine ring, phenyl group, and cyclopentyl group distinguishes it from other similar compounds, providing specific advantages in certain applications.

Properties

CAS No.

100427-78-9

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride

InChI

InChI=1S/C17H25NO.ClH/c19-16(15-9-3-1-4-10-15)17(11-5-6-12-17)18-13-7-2-8-14-18;/h1,3-4,9-10,16,19H,2,5-8,11-14H2;1H

InChI Key

GJNZTVHEBORIDC-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)C2(CCCC2)C(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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